molecular formula C9H8N2O2S B3425427 Quinoline-5-sulfonamide CAS No. 415913-05-2

Quinoline-5-sulfonamide

Cat. No.: B3425427
CAS No.: 415913-05-2
M. Wt: 208.24 g/mol
InChI Key: DWHIGANEUNBVPB-UHFFFAOYSA-N
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Description

Quinoline-5-sulfonamide is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a sulfonamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of quinoline-5-sulfonyl chloride with amines. For instance, 8-hydroxy- and 8-methoxyquinoline-5-sulfonyl chlorides can react with acetylene derivatives of amines to produce acetylene derivatives of this compound . Another method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under anhydrous acetonitrile as a solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and solvents that can be recycled and reused to minimize environmental impact .

Scientific Research Applications

Quinoline-5-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Quinoline-5-sulfonamide can be compared with other quinoline derivatives, such as:

This compound stands out due to its unique combination of sulfonamide and quinoline functionalities, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

quinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHIGANEUNBVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415913-05-2
Record name quinoline-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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